molecular formula C14H16OS B14274981 6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one CAS No. 151544-51-3

6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one

Cat. No.: B14274981
CAS No.: 151544-51-3
M. Wt: 232.34 g/mol
InChI Key: UGJQQQIJYRXXLS-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one is an organic compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a benzene ring fused to a thiopyran ring, with tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used in the presence of catalysts like iron or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Methylenebis(6-tert-butyl-4-methylphenol)
  • 6-tert-Butyl-2,4-dimethylphenol
  • 2-Methyl-6-tert-butylphenol

Uniqueness

6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one is unique due to its specific structural features, such as the fusion of the benzene and thiopyran rings and the presence of tert-butyl and methyl substituents

Properties

151544-51-3

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

6-tert-butyl-2-methylthiochromen-4-one

InChI

InChI=1S/C14H16OS/c1-9-7-12(15)11-8-10(14(2,3)4)5-6-13(11)16-9/h5-8H,1-4H3

InChI Key

UGJQQQIJYRXXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(S1)C=CC(=C2)C(C)(C)C

Origin of Product

United States

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